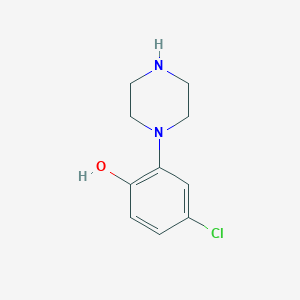![molecular formula C8H9BrN2O B6265589 7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine CAS No. 1782219-56-0](/img/new.no-structure.jpg)
7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine is a heterocyclic compound that contains a bromine atom, a methyl group, and a fused pyridine-oxazine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate and a phase transfer catalyst like tetra-n-butylammonium bromide in chloroform. This reaction proceeds through acylation followed by intramolecular cyclization to form the desired oxazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis method mentioned above could be a potential approach, with optimization of reaction conditions to improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, sodium ethoxide, and primary or secondary amines. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation can lead to the formation of oxo derivatives or carboxylic acids.
Reduction Products: Reduction can result in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders or cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The bromine atom and the oxazine ring can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine: This compound is structurally similar but has a different substitution pattern, which can affect its chemical reactivity and biological activity.
2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine:
Uniqueness
7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine is unique due to the presence of both a bromine atom and a methyl group on the fused pyridine-oxazine ring system
Propiedades
Número CAS |
1782219-56-0 |
|---|---|
Fórmula molecular |
C8H9BrN2O |
Peso molecular |
229.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



